JWZ-7-7-Neg1

TCIP DLBCL Cell Viability

JWZ-7-7-Neg1 (CAS 3008612-30-1) is the required isogenic negative control for TCIP1 mechanism-of-action studies. Unlike generic vehicle or single-warhead controls, this compound shares the identical bifunctional scaffold and physicochemical properties of TCIP1 but carries a point modification in the BRD4-recruitment moiety that abrogates ternary complex formation with BRD4 and BCL6. This design ensures that any differential biological outcome—apoptosis, transcriptional reprogramming, or in vivo biomarker modulation—is attributable specifically to loss of BRD4–BCL6 engagement rather than off-target effects. The >100-fold difference in KARPAS422 cell viability EC50 between TCIP1 (1.3 nM) and JWZ-7-7-Neg1 provides a quantitative benchmark for assay validation. For RNA-seq/ChIP-seq, 10 nM JWZ-7-7-Neg1 produces negligible transcriptional changes at TCIP1 target genes, enabling clean computational subtraction of non-specific noise. Procure JWZ-7-7-Neg1 alongside TCIP1 to establish rigorous, publication-grade negative controls.

Molecular Formula C50H58Cl2N12O6S
Molecular Weight 1026.0 g/mol
Cat. No. B15605450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWZ-7-7-Neg1
Molecular FormulaC50H58Cl2N12O6S
Molecular Weight1026.0 g/mol
Structural Identifiers
InChIInChI=1S/C50H58Cl2N12O6S/c1-28-29(2)71-49-42(28)43(31-12-14-34(51)15-13-31)58-37(46-61-60-30(3)64(46)49)25-40(65)54-18-10-8-7-9-11-19-55-47(67)32-16-20-63(21-17-32)50-56-26-36(52)45(59-50)57-35-22-33-23-39(70-27-41(66)53-4)48(68)62(5)44(33)38(24-35)69-6/h12-15,22-24,26,32,37H,7-11,16-21,25,27H2,1-6H3,(H,53,66)(H,54,65)(H,55,67)(H,56,57,59)/t37-/m1/s1
InChIKeyBVXLBDBPQFNJKR-DIPNUNPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWZ-7-7-Neg1 Compound Overview: Negative Control for TCIP-Mediated Transcriptional Reprogramming


JWZ-7-7-Neg1 (CAS 3008612-30-1) is a heterobifunctional negative-control molecule belonging to the transcriptional/epigenetic chemical inducers of proximity (TCIP) class [1]. It shares the identical linker architecture with the active parent compound TCIP1 (JWZ-7-7) but bears a critical structural modification in the BRD4-recruitment moiety that abrogates productive ternary complex formation with BRD4 and BCL6 [1]. Consequently, JWZ-7-7-Neg1 fails to induce the transcriptional gain-of-function and apoptotic killing observed with TCIP1, making it the essential isogenic negative control for TCIP mechanism-of-action studies [1].

Why JWZ-7-7-Neg1 Cannot Be Substituted with a General-Purpose Negative Control in TCIP Studies


JWZ-7-7-Neg1 is not a generic inert compound but an engineered isogenic control that differs from TCIP1 solely by a point modification in the BRD4-binding warhead [1]. This design preserves identical physicochemical properties (molecular weight, linker length, solubility) while eliminating BRD4 engagement, ensuring that any difference in biological outcome is attributable specifically to loss of BRD4–BCL6 ternary complex formation rather than off-target toxicity or pharmacokinetic variation [2]. Using unrelated negative controls such as DMSO vehicle or single-warhead inhibitors (JQ1 or BI3812) fails to control for the bifunctional scaffold itself, thereby confounding interpretation of TCIP-dependent pharmacology [2].

JWZ-7-7-Neg1 Quantitative Differentiation Evidence: Head-to-Head Comparison with TCIP1 and Related Controls


Cell Viability EC50 in KARPAS422 DLBCL: >100-Fold Weaker Than TCIP1

JWZ-7-7-Neg1 (Neg1) exhibits greater than 100-fold reduction in cell-killing potency relative to TCIP1 (JWZ-7-7) in the chemotherapy-resistant, TP53-mutant KARPAS422 DLBCL cell line [1]. TCIP1 achieves an EC50 of 1.3 nM at 72 h, while Neg1 shows no appreciable killing at concentrations up to 1 µM [1][2]. The combined Neg1+Neg2 treatment also fails to reduce viability, confirming that the bifunctional engagement of both BRD4 and BCL6 is required for cytotoxicity [1].

TCIP DLBCL Cell Viability EC50 Negative Control

Target Protein Modulation: Negligible Effect on TCIP1-Regulated Proteins

In KARPAS422 and SUDHL5 DLBCL cells treated with 10 nM TCIP1, profound changes in protein levels are observed (MYC downregulation, p21 and FOXO3 upregulation). In contrast, equimolar treatment with JWZ-7-7-Neg1 (Neg1) produces negligible effect on these same target proteins, indistinguishable from vehicle control [1]. This lack of pharmacodynamic activity confirms that the structural modification in the BRD4-binding warhead completely abolishes the ability of the bifunctional scaffold to engage BRD4 productively.

TCIP MYC p21 FOXO3 Protein Regulation

Structural Basis for Abrogated BRD4 Binding: Point Modification in the JQ1-Derived Warhead

JWZ-7-7-Neg1 is synthesized with a deliberate chemical modification known to eliminate binding to the BRD4 bromodomain, while retaining the identical linker and BCL6-binding (BI-3812-derived) moiety present in TCIP1 [2]. Single-warhead molecules JQ1 (BRD4 inhibitor) and BI3812 (BCL6 inhibitor), alone or in combination, show 100- to 1000-fold less effective cell killing than TCIP1 [1], but neither serves as an isogenic scaffold-matched control. JWZ-7-7-Neg1 uniquely combines scaffold identity with disabled BRD4 engagement.

BRD4 Bromodomain JQ1 Structure-Activity Relationship Negative Control Design

Transcriptional Specificity: JWZ-7-7-Neg1 Does Not Activate Pro-Apoptotic Genes Controlled by BCL6

TCIP1 treatment (10 nM, 20 h) in KARPAS422 cells produces a median fourfold upregulation of gene expression, including known BCL6-repressed pro-apoptotic targets, while simultaneously downregulating MYC-dependent genes [1]. Under identical conditions, JWZ-7-7-Neg1 (Neg1) shows no significant effect on the transcriptome of TCIP1 targets, indicating that the disabled BRD4-binding moiety completely prevents the transcriptional gain-of-function mechanism [1]. This transcriptional inertness is the direct molecular correlate of the >100-fold loss of cytotoxicity.

RNA-seq BCL6 Target Genes Transcriptional Activation Apoptosis

Physicochemical Identity with TCIP1 Enables Pharmacokinetic Matching in In Vivo Studies

JWZ-7-7-Neg1 shares the same molecular formula (C50H58Cl2N12O6S), molecular weight (1026.04 g/mol), and linker architecture with TCIP1 , differing only in a discrete chemical modification within the BRD4-recruitment warhead [1]. This near-identity ensures that JWZ-7-7-Neg1 and TCIP1 exhibit comparable solubility, permeability, plasma protein binding, and metabolic stability, making JWZ-7-7-Neg1 the optimal vehicle for controlling non-mechanism-based pharmacokinetic confounds in in vivo efficacy and toxicity studies.

Pharmacokinetics Molecular Weight Linker Chemistry In Vivo Control

JWZ-7-7-Neg1 Research and Industrial Application Scenarios: Evidence-Backed Use Cases


Essential Isogenic Negative Control in TCIP1 Mechanism-of-Action Studies

In any experiment assessing TCIP1-induced apoptosis, transcriptional reprogramming, or ternary complex formation, JWZ-7-7-Neg1 serves as the required isogenic negative control. Because it shares the identical bifunctional scaffold with TCIP1 but carries a BRD4-binding-disabling modification, it enables attribution of any TCIP1-mediated effect specifically to BRD4–BCL6 ternary complex formation [1]. The >100-fold difference in KARPAS422 cell viability EC50 between TCIP1 (1.3 nM) and JWZ-7-7-Neg1 provides a quantitative benchmark for assay validation [1].

Transcriptional Selectivity Profiling in RNA-Seq and ChIP-Seq Experiments

JWZ-7-7-Neg1 is indispensable for RNA-seq and ChIP-seq experiments designed to identify genes specifically regulated by TCIP1-induced BRD4 recruitment to BCL6-bound loci. In KARPAS422 cells, 10 nM JWZ-7-7-Neg1 produces no significant transcriptional changes at TCIP1 target genes, whereas TCIP1 induces a median fourfold activation [2]. This inertness allows researchers to computationally subtract non-specific transcriptional noise, yielding clean TCIP1-specific gene signatures.

Pharmacodynamic Biomarker Validation in Preclinical DLBCL Models

For in vivo pharmacodynamic studies in DLBCL xenograft models, co-administration of JWZ-7-7-Neg1 as a negative control arm enables discrimination between on-target biomarker modulation (MYC suppression, p21/FOXO3 induction) and stress-related or pharmacokinetic-driven changes. The negligible effect of JWZ-7-7-Neg1 on MYC, p21, and FOXO3 protein levels at 10 nM in KARPAS422 and SUDHL5 cells [3] provides the baseline for interpreting tumor pharmacodynamic responses to TCIP1 treatment.

Chemical Probe Selectivity Screening Against BRD4 and BCL6 Binding Assays

JWZ-7-7-Neg1 serves as a specificity control in biochemical binding assays (TR-FRET, SPR, or thermal shift) designed to characterize novel TCIP analogs. The compound's disabled BRD4 warhead [1] produces no measurable ternary complex formation with BRD4–BCL6, while maintaining identical non-specific binding characteristics to the active TCIP scaffold. This allows researchers to set the 'zero ternary complex' baseline in high-throughput screening campaigns aimed at identifying improved TCIP candidates.

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